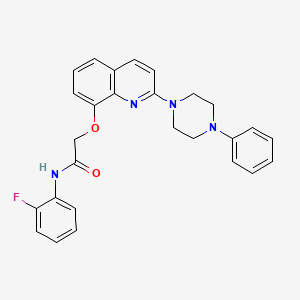
N-(2-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C27H25FN4O2 and its molecular weight is 456.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article synthesizes available research findings on its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core linked to a piperazine moiety and a fluorophenyl group. Its structural formula can be depicted as follows:
This arrangement is crucial for its interaction with biological targets, influencing its pharmacological profile.
Anticancer Properties
Research indicates that derivatives of quinoline and piperazine exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines. A comparative analysis of IC50 values for related compounds is shown in Table 1.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 12.50 |
| N-(2-fluorophenyl)-2-acetamide derivative | PC3 | 0.95 |
In a study by Wei et al., derivatives with piperazine rings demonstrated enhanced cytotoxicity against breast cancer cells (MCF7), suggesting that the piperazine component may play a critical role in enhancing biological activity .
The mechanism by which this compound exerts its effects may involve inhibition of specific protein kinases or modulation of signaling pathways associated with cell proliferation and survival. The presence of the fluorine atom is believed to enhance the lipophilicity and bioavailability of the compound, facilitating better interaction with cellular targets .
Structure-Activity Relationship (SAR)
A structure-activity relationship study highlights the significance of the fluorine substitution on the phenyl ring. The introduction of a fluorine atom has been shown to improve potency and selectivity in various analogs, enhancing their inhibitory effects on cancer cell lines .
Case Studies
- Case Study on Antitumor Activity : In a recent study, N-(2-fluorophenyl)-2-acetamide derivatives were evaluated for their antitumor properties against human lung carcinoma cells. The results demonstrated that these compounds significantly inhibited cell growth, with some derivatives showing IC50 values as low as 0.95 µM .
- Neuropharmacological Effects : Another area of investigation focuses on the neuropharmacological properties of related compounds containing piperazine. These compounds have shown promise in modulating neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O2/c28-22-10-4-5-11-23(22)29-26(33)19-34-24-12-6-7-20-13-14-25(30-27(20)24)32-17-15-31(16-18-32)21-8-2-1-3-9-21/h1-14H,15-19H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAJSOXHZUJQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC=CC=C5F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














